molecular formula C24H30NO3+ B1230630 Donepezil (1+)

Donepezil (1+)

Cat. No. B1230630
M. Wt: 380.5 g/mol
InChI Key: ADEBPBSSDYVVLD-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Donepezil (1+) is a piperidinium ion resulting from the protonation of amino group of donepezil. It is a conjugate acid of a donepezil.

Scientific Research Applications

Alzheimer's Disease Treatment

Donepezil, an acetylcholinesterase inhibitor, has been primarily investigated for its efficacy in treating Alzheimer's disease. Studies have shown its ability to maintain activities of daily living in patients with moderate to severe Alzheimer's disease, which also benefits caregivers by reducing time and stress associated with caregiving (Feldman et al., 2003). Another study highlighted the improvement in cognitive functions, mood, and quality of life in irradiated brain tumor patients, indicating its broader applicability beyond Alzheimer’s (Shaw et al., 2006).

Neuroprotection

Research has also explored donepezil's neuroprotective effects. A study revealed its potential in protecting cortical neurons against glutamate neurotoxicity, suggesting a role in preventing apoptotic neuronal death (Takada et al., 2003). Additionally, donepezil has shown promise in attenuating Aβ-associated mitochondrial dysfunction and reducing mitochondrial Aβ accumulation, both in vivo and in vitro, which are crucial factors in Alzheimer's disease (Ye et al., 2015).

Cognitive Improvement in Various Conditions

Donepezil has been found to improve cognitive capabilities in various conditions. For instance, its effect on cognitive neural network reorganization was observed in patients with post-stroke cognitive impairment, demonstrating its potential in stroke rehabilitation (Chang et al., 2011). Additionally, it was shown to improve episodic memory in young individuals vulnerable to sleep deprivation effects, indicating its use beyond degenerative diseases (Chuah et al., 2009).

Molecular Interactions and Mechanisms

Research into the molecular interaction of donepezil with human transferrin offers insights into its mechanism of action. This interaction is crucial for understanding its activity and guiding drug design for improved treatment strategies (Shamsi et al., 2020). Furthermore, studies have examined donepezil's neuroprotective effects against various neuronal damages, such as ischemic damage and excitotoxicity, highlighting its potential for broader neurological applications (Akasofu et al., 2008).

properties

Molecular Formula

C24H30NO3+

Molecular Weight

380.5 g/mol

IUPAC Name

2-[(1-benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/p+1

InChI Key

ADEBPBSSDYVVLD-UHFFFAOYSA-O

SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[NH+](CC3)CC4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[NH+](CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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